molecular formula C16H40N6 B12555259 4,8,12,17-Tetraazaicosane-1,20-diamine CAS No. 143085-73-8

4,8,12,17-Tetraazaicosane-1,20-diamine

Cat. No.: B12555259
CAS No.: 143085-73-8
M. Wt: 316.53 g/mol
InChI Key: RJHJECDDXKOIBN-UHFFFAOYSA-N
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Description

4,8,12,17-Tetraazaicosane-1,20-diamine is a chemical compound with the molecular formula C16H40N6. It is a polyamine, which means it contains multiple amine groups. This compound is of interest in various fields of scientific research due to its unique structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8,12,17-Tetraazaicosane-1,20-diamine typically involves the reaction of primary amines with alkyl halides under controlled conditions. One common method involves the use of a diamine precursor, which is reacted with an appropriate alkylating agent to introduce the desired functional groups. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

4,8,12,17-Tetraazaicosane-1,20-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives .

Scientific Research Applications

4,8,12,17-Tetraazaicosane-1,20-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential role in biological systems, including its interactions with proteins and nucleic acids.

    Medicine: Research is ongoing into its potential therapeutic applications, such as in drug delivery systems and as an antimicrobial agent.

    Industry: It is used in the production of polymers, resins, and other materials

Mechanism of Action

The mechanism of action of 4,8,12,17-Tetraazaicosane-1,20-diamine involves its interaction with various molecular targets. The compound’s multiple amine groups allow it to form strong hydrogen bonds and coordinate with metal ions. These interactions can affect the structure and function of proteins, enzymes, and other biomolecules. The specific pathways involved depend on the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 1,4,7,10-Tetraazadecane-1,10-diamine
  • 1,5,9,13-Tetraazatridecane-1,13-diamine
  • 1,6,11,16-Tetraazahexadecane-1,16-diamine

Uniqueness

4,8,12,17-Tetraazaicosane-1,20-diamine is unique due to its specific chain length and the positioning of its amine groups. This structure provides distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not be able to fulfill .

Properties

CAS No.

143085-73-8

Molecular Formula

C16H40N6

Molecular Weight

316.53 g/mol

IUPAC Name

N-(3-aminopropyl)-N'-[3-[3-(3-aminopropylamino)propylamino]propyl]butane-1,4-diamine

InChI

InChI=1S/C16H40N6/c17-7-3-11-19-9-1-2-10-20-13-5-15-22-16-6-14-21-12-4-8-18/h19-22H,1-18H2

InChI Key

RJHJECDDXKOIBN-UHFFFAOYSA-N

Canonical SMILES

C(CCNCCCNCCCNCCCN)CNCCCN

Origin of Product

United States

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